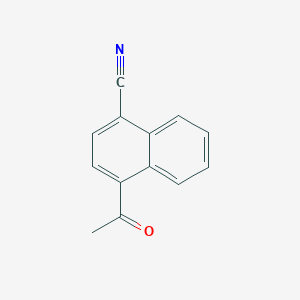

4-Acetyl-1-naphthonitrile

Description

Contextualization of Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Naphthalene, a bicyclic aromatic hydrocarbon with the chemical formula C₁₀H₈, serves as a fundamental scaffold in the development of a vast array of chemical compounds. sigmaaldrich.com Its derivatives are a cornerstone of contemporary chemical research, demonstrating significant utility across diverse scientific fields. In medicinal chemistry, naphthalene-based molecules are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. rasayanjournal.co.in The versatility of the naphthalene ring system allows for structural modifications that can modulate the therapeutic effects of these derivatives. smolecule.com Several naphthalene-derived drugs, such as the non-steroidal anti-inflammatory drug Naproxen and the beta-blocker Propranolol, are established pharmaceuticals. sigmaaldrich.comcdnsciencepub.com

Beyond pharmaceuticals, naphthalene derivatives are crucial intermediates in the synthesis of agrochemicals, dyes, and polymers. For instance, the oxidation of naphthalene is a primary industrial route to produce phthalic anhydride, a key precursor for plasticizers, resins, and paints. cdnsciencepub.com Furthermore, the unique photophysical and electronic properties of the naphthalene core have led to its incorporation into advanced materials for applications in electronics and energy storage. sigmaaldrich.com The ongoing exploration of novel naphthalene derivatives continues to yield compounds with valuable pharmacological and material properties, underscoring the enduring importance of this chemical class in modern research and industry. sigmaaldrich.com

Significance of Acyl and Nitrile Functionalities in Aromatic Systems

The introduction of acyl (R-C=O) and nitrile (-C≡N) functional groups onto an aromatic system, such as the naphthalene nucleus, profoundly influences the molecule's electronic properties and reactivity. Both the acetyl group (a type of acyl group) and the nitrile group are electron-withdrawing. Their presence on an aromatic ring deactivates it towards electrophilic aromatic substitution reactions. guidechem.com Conversely, these groups can activate the aromatic ring for nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. nih.gov

The acetyl group, with its carbonyl moiety, provides a reactive site for a variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, or use in condensation reactions to build more complex molecular architectures. cdnsciencepub.com The nitrile group is a versatile functional group in organic synthesis and medicinal chemistry. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. unamur.be In the context of drug design, the nitrile group is often employed as a bioisostere for other functional groups, like halogens or carbonyls, and can act as a hydrogen bond acceptor, which is crucial for molecular recognition at biological targets. lehigh.edu The polarization it induces in an aromatic ring can also make the molecule less susceptible to oxidative metabolism. lehigh.edu The dual presence of both an acetyl and a nitrile group on the naphthalene scaffold, as in 4-acetyl-1-naphthonitrile, thus offers a rich platform for synthetic diversification.

Scope and Research Objectives for this compound Studies

Research focused on this compound is primarily centered on its role as a versatile synthetic intermediate. The strategic placement of the acetyl and nitrile groups at the 1- and 4-positions of the naphthalene ring system provides two distinct and chemically active sites for further functionalization. This bifunctionality allows for the regioselective synthesis of a wide range of polysubstituted naphthalene derivatives, which are often challenging to prepare through other methods.

The primary research objectives for studies involving this compound include:

Exploration of Synthetic Methodologies: A key objective is the development and optimization of synthetic routes to create novel and complex molecular structures. This involves selectively targeting either the acetyl or the nitrile group for transformation while preserving the other. For example, the acetyl group can be a precursor to a naphthoic acid via oxidation, while the nitrile can be a handle for creating nitrogen-containing heterocycles. cdnsciencepub.com

Preparation of Novel Bioactive Compounds: A significant driver for research into this compound is its potential as a scaffold for the synthesis of new pharmaceutical agents. smolecule.com By modifying the functional groups, researchers aim to design and create new molecules for evaluation in areas such as oncology and infectious diseases, building upon the known biological activities of other naphthalene derivatives. rasayanjournal.co.in

Development of Functional Materials: The naphthalene core has inherent properties suitable for materials science applications. Research may be directed towards using this compound as a building block for new dyes, liquid crystals, or organic semiconductors, where the electronic properties can be fine-tuned through chemical modification of the acetyl and nitrile moieties.

In essence, this compound is not typically studied as an end-product but rather as a valuable and strategically designed starting material. Its study enables the expansion of chemical space, providing access to a diverse library of otherwise difficult-to-access substituted naphthalenes for a variety of scientific applications.

Physicochemical Properties of this compound

The following table summarizes key computed physicochemical properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C₁₃H₉NO |

| Molecular Weight | 195.22 g/mol |

| XLogP3-AA | 2.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Topological Polar Surface Area | 40.9 Ų |

| Complexity | 301 |

Spectral Data Highlights for this compound

The structural characterization of this compound is supported by various spectroscopic techniques. Highlights from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are provided below. nih.gov

| Spectroscopic Technique | Key Data Points |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 180, m/z 2nd Highest: 152, m/z 3rd Highest: 195 (Molecular Ion) |

| ¹³C NMR Spectroscopy | Spectra available in databases such as SpectraBase. |

Structure

3D Structure

Properties

IUPAC Name |

4-acetylnaphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c1-9(15)11-7-6-10(8-14)12-4-2-3-5-13(11)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTPRXQUUNYLAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345124 | |

| Record name | 1-Naphthalenecarbonitrile, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29139-00-2 | |

| Record name | 1-Naphthalenecarbonitrile, 4-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4 Acetyl 1 Naphthonitrile

Functional Group Transformations of the Acetyl Moiety

The acetyl group, a methyl ketone, is susceptible to both oxidation and reduction reactions, providing pathways to carboxylic acids and alcohols, respectively.

Oxidation Reactions to Carboxylic Acids

The acetyl group of 4-acetyl-1-naphthonitrile can be oxidized to a carboxylic acid functional group, yielding 4-cyano-1-naphthoic acid. A common method for this transformation is the haloform reaction. wikipedia.orgorganic-chemistry.orgchemistrylearner.comyoutube.com This reaction proceeds by the exhaustive halogenation of the methyl group of the acetyl moiety in the presence of a base, followed by cleavage of the resulting trihalomethyl group to form a carboxylate, which is then protonated to yield the carboxylic acid. chemistrylearner.comyoutube.com

The haloform reaction is particularly useful for converting methyl ketones to carboxylic acids. organic-chemistry.orgyoutube.com For instance, acetophenone (B1666503) can be converted to benzoic acid via this method. chemistrylearner.com Analogously, treating this compound with a halogen (such as Br₂, Cl₂, or I₂) in an aqueous basic solution (e.g., sodium hydroxide) would be the expected pathway for its oxidation.

Another approach for the oxidation of an acetyl group on an aromatic ring involves using strong oxidizing agents. For example, 4-methyl acetophenone can be oxidized to 4-acetylbenzoic acid using potassium permanganate. google.comchemicalbook.com Similarly, alkylnaphthalenes can be oxidized to naphthalene (B1677914) carboxylic acids under various conditions, including using nitrogen dioxide or sodium hypochlorite. google.com

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Methyl Ketone (general) | 1. Br₂ / NaOH, H₂O 2. H₃O⁺ | Carboxylic Acid | youtube.com |

| 2-Methyl-6-acetonaphthalene | Excess 2% NaOCl in NaOH (aq), boil | 2-Methyl-6-naphthoic acid | google.com |

| 4-Methyl Acetophenone | KMnO₄, H₂O, ZnCl₂, 48-55 °C | 4-Acetylbenzoic Acid | google.com |

Reduction Reactions to Alcohols

The carbonyl of the acetyl group can be readily reduced to a secondary alcohol, converting this compound to 1-(4-cyano-1-naphthyl)ethanol. This transformation is typically achieved using hydride-based reducing agents. khanacademy.org Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones. libretexts.orgmasterorganicchemistry.com The reaction is generally carried out in an alcoholic solvent like methanol (B129727) or ethanol. khanacademy.org

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. libretexts.org This results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent to yield the alcohol. libretexts.orgyoutube.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but it is less selective and will also reduce the nitrile group. libretexts.org Therefore, for the selective reduction of the acetyl group in this compound, sodium borohydride is the more suitable reagent. masterorganicchemistry.com An example of a similar reaction is the asymmetric reduction of 2-acetylnaphthalene (B72118) using a chirally modified sodium borohydride reagent to produce the corresponding optically active alcohol. rsc.org

| Starting Material | Reagent and Conditions | Product | Reference |

|---|---|---|---|

| Ketone (general) | 1. NaBH₄, CH₃OH 2. H₃O⁺ (workup) | Secondary Alcohol | masterorganicchemistry.com |

| 2-Acetylnaphthalene | NaBH₄ / (S)-lactic acid derivatives | (R)-1-(Naphthalen-2-yl)ethanol | rsc.org |

Transformations of the Nitrile Group

The nitrile group offers a different set of reactive possibilities, including hydrolysis to carboxylic acids and addition of organometallic reagents to form ketones.

Hydrolysis to Carboxylic Acids

The nitrile group can be hydrolyzed to a carboxylic acid, which would convert this compound into 4-acetyl-1-naphthoic acid. This hydrolysis can be performed under either acidic or basic conditions. chemicalbook.com

Acid-catalyzed hydrolysis involves heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid. masterorganicchemistry.com The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. masterorganicchemistry.com This initially forms an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. chemicalbook.com

Base-catalyzed hydrolysis is achieved by heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). chemicalbook.com The hydroxide ion acts as the nucleophile, attacking the nitrile carbon to form an intermediate that, after protonation, tautomerizes to an amide. slideshare.net Continued heating in the basic solution hydrolyzes the amide to a carboxylate salt and ammonia (B1221849). chemicalbook.com To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step. masterorganicchemistry.com A closely related example is the acid-catalyzed hydrolysis of 3-methyl-4-cyanoacetophenone to yield 2-methyl-4-acetylbenzoic acid. google.com

| Reaction Type | Reagents and Conditions | Initial Product | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | Dilute H₂SO₄ or HCl, heat (reflux) | Carboxylic Acid + Ammonium Salt | Carboxylic Acid | chemicalbook.commasterorganicchemistry.com |

| Alkaline Hydrolysis | NaOH (aq), heat (reflux) | Carboxylate Salt + Ammonia | Carboxylic Acid (after acidification) | chemicalbook.commasterorganicchemistry.com |

Reaction with Organometallic Reagents for Carbonyl Formation (e.g., Grignard reagents)

The nitrile group can react with organometallic reagents, such as Grignard reagents (R-MgX), to form ketones after an aqueous workup. leah4sci.com This reaction involves the nucleophilic addition of the carbanionic 'R' group from the Grignard reagent to the electrophilic carbon of the nitrile. masterorganicchemistry.com This addition breaks the carbon-nitrogen pi bond and forms an intermediate imine anion, which is stabilized as a magnesium salt. masterorganicchemistry.com Subsequent hydrolysis with aqueous acid protonates the imine, which is then further hydrolyzed to a ketone. masterorganicchemistry.comchemeurope.com

When this compound is treated with a Grignard reagent, a potential complication arises as Grignard reagents can also add to the acetyl group's carbonyl carbon. libretexts.orgresearchgate.net Therefore, careful control of reaction conditions or the use of a protecting group for the acetyl moiety might be necessary to achieve selective reaction at the nitrile. The choice of Grignard reagent and reaction conditions can influence the outcome. rsc.org

| Nitrile Substrate | Grignard Reagent | Conditions | Product (after hydrolysis) | Reference |

|---|---|---|---|---|

| Aromatic Nitrile (general) | R-MgX | 1. Ether or THF 2. H₃O⁺ | Aryl-Alkyl Ketone | leah4sci.commasterorganicchemistry.com |

| Benzonitrile | CH₃MgBr | Benzene (B151609)/Ether, room temp. | Acetophenone | masterorganicchemistry.com |

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by a variety of nucleophiles. wikipedia.org Organolithium reagents, being strong nucleophiles, readily add to the carbon-nitrogen triple bond to form imine anions, which can be subsequently hydrolyzed to ketones or reduced to amines. wikipedia.org

Another notable nucleophilic addition is the self-condensation of nitriles known as the Thorpe reaction. chemeurope.comwikipedia.org This base-catalyzed reaction involves the deprotonation of the α-carbon of one nitrile molecule, which then acts as a nucleophile, attacking the nitrile carbon of a second molecule. chemeurope.comdrugfuture.com The intramolecular version of this reaction is known as the Thorpe-Ziegler reaction, which is used to form cyclic ketones from dinitriles. wikipedia.orgchem-station.com While this compound does not possess an α-hydrogen on the naphthalene ring for deprotonation, this reaction highlights the general reactivity of nitriles towards carbanionic nucleophiles.

| Reaction Type | Reactants | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Addition of Organolithium | Aromatic Nitrile + R-Li | Imine Anion | Ketone (after hydrolysis) | wikipedia.org |

| Thorpe Reaction (Intermolecular) | Aliphatic Nitrile + Base | Enamine | β-Ketonitrile (after hydrolysis) | wikipedia.orgdrugfuture.com |

| Thorpe-Ziegler Reaction (Intramolecular) | Dinitrile + Base | Cyclic Enamine | Cyclic Ketone (after hydrolysis) | chemeurope.comchem-station.com |

Hydroboration and Subsequent Derivatization to Amines

The acetyl group of this compound is susceptible to hydroboration, a powerful method for the regio- and stereoselective synthesis of alcohols, which can be further converted to amines. The hydroboration-oxidation sequence transforms the acetyl group (a ketone) into a secondary alcohol.

The general mechanism involves the addition of a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), across the carbon-oxygen double bond of the acetyl group. The boron atom adds to the more electronegative oxygen, while the hydride adds to the carbonyl carbon. This process is typically a syn-addition. Subsequent oxidation of the resulting organoborane intermediate, commonly achieved with hydrogen peroxide (H₂O₂) and a base like sodium hydroxide (NaOH), replaces the boron atom with a hydroxyl group, yielding the corresponding secondary alcohol, 1-(4-cyano-1-naphthalenyl)ethanol.

While specific studies on the hydroboration of this compound are not extensively detailed in the provided search results, the principles of ketone hydroboration are well-established. organic-chemistry.orgmasterorganicchemistry.com The presence of the nitrile group (-CN) is an important consideration, as boranes can also reduce nitriles, although typically under harsher conditions than those required for ketone reduction. Careful control of reaction conditions, such as temperature and stoichiometry of the borane reagent, would be crucial to achieve selective reduction of the acetyl group.

Following the formation of the alcohol, it can be converted into an amine. A common synthetic route involves converting the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source, such as ammonia or a primary amine. Alternatively, methods like the Mitsunobu reaction could be employed.

Table 1: Hypothetical Reaction Scheme for Amine Synthesis via Hydroboration

| Step | Reagent(s) | Intermediate/Product | Functional Group Transformation |

| 1 | 1. BH₃-THF2. H₂O₂, NaOH | 1-(4-cyano-1-naphthalenyl)ethanol | Ketone → Secondary Alcohol |

| 2a | 1. TsCl, Pyridine2. NH₃ | 1-(4-amino-1-naphthalenyl)ethanamine | Alcohol → Amine |

| 2b | DEAD, PPh₃, Phthalimide; then H₂NNH₂ | 1-(4-amino-1-naphthalenyl)ethanamine | Alcohol → Amine (via Gabriel synthesis) |

This table represents a generalized pathway based on standard organic transformations, as specific literature for this sequence on this compound was not found.

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene because the activation energy required to form the intermediate carbocation (a sigma complex or arenium ion) is lower. youtube.com However, the reactivity and regioselectivity of EAS on this compound are heavily influenced by the two existing substituents.

Regioselectivity Studies of Substitution Patterns

In naphthalene, the α-positions (1, 4, 5, 8) are kinetically favored for electrophilic attack over the β-positions (2, 3, 6, 7) because the intermediate arenium ion for α-attack is more stable, preserving one intact benzene ring in its resonance structures. vpscience.org

In this compound, both the acetyl (-COCH₃) and cyano (-CN) groups are strong electron-withdrawing groups. In benzene chemistry, such groups are deactivating and direct incoming electrophiles to the meta position. youtube.com When attached to a naphthalene ring, these deactivating groups reduce the electron density of the ring they are attached to, making it less susceptible to electrophilic attack. vpscience.org

Consequently, electrophilic substitution on this compound is predicted to occur on the unsubstituted ring (the ring containing positions 5, 6, 7, and 8). The primary sites of attack would be the α-positions of that ring, namely position 5 and position 8. vpscience.org Steric hindrance from the peri-position (the acetyl group at position 4) might disfavor attack at position 5, potentially making position 8 a more likely site for substitution under kinetic control. vpscience.org Under thermodynamic control, the 5-substituted product might be favored. vpscience.org

Influence of Existing Substituents on Reactivity

Both the acetyl and cyano groups deactivate the naphthalene ring towards electrophilic aromatic substitution through a combination of inductive and resonance effects.

Inductive Effect: The oxygen and nitrogen atoms in the acetyl and cyano groups, respectively, are highly electronegative. They pull electron density away from the naphthalene ring through the sigma bond framework, reducing the ring's nucleophilicity.

Resonance Effect: Both substituents can withdraw electron density from the π-system of the ring via resonance (they are π-acceptors). masterorganicchemistry.com This delocalization of π-electrons onto the substituent group further decreases the electron density on the ring, particularly at the ortho and para positions relative to the substituent.

This strong deactivation makes the ring to which they are attached (positions 1-4) significantly less reactive than the unsubstituted ring. Therefore, any electrophilic attack will be directed to the other ring. This directing effect is a common feature in the chemistry of substituted naphthalenes. researchgate.net

Table 2: Summary of Substituent Effects on EAS Reactivity

| Substituent | Effect on Ring | Primary Mechanism | Directing Influence |

| Acetyl (-COCH₃) | Strongly Deactivating | Inductive & Resonance Withdrawal | Directs to the unsubstituted ring (positions 5 & 8) |

| Cyano (-CN) | Strongly Deactivating | Inductive & Resonance Withdrawal | Directs to the unsubstituted ring (positions 5 & 8) |

Cyclization Reactions and Heterocyclic Annulation

The acetyl and nitrile functionalities of this compound serve as versatile handles for constructing fused heterocyclic rings, a common strategy in medicinal chemistry and materials science. nih.gov

Formation of Fused Heterocycles (e.g., Naphthofurans, Pyrimidines, Isoxazoles, Selenazoles)

The carbonyl of the acetyl group and the electrophilic carbon of the nitrile group are key reaction sites for building new rings.

Naphthofurans: Naphthofurans can be synthesized from precursors like hydroxynaphthonitriles, which could potentially be derived from this compound. A common method involves the reaction of a hydroxynaphthonitrile with an α-haloketone, like bromoacetone, followed by cyclization. researchgate.net

Pyrimidines: The acetyl group can participate in condensation reactions to form pyrimidine (B1678525) rings. For instance, the acetyl group can be first converted into a chalcone (B49325) by reaction with an aldehyde. This chalcone can then react with reagents like urea, thiourea, or guanidine (B92328) to cyclize into a dihydropyrimidine (B8664642) derivative, which can be subsequently oxidized to the aromatic pyrimidine. researchgate.net Another approach involves the direct condensation of the nitrile group with N-vinyl or N-aryl amides. nih.gov

Isoxazoles: Isoxazoles can be formed from the acetyl group. One method involves converting the acetyl group into an α,β-unsaturated ketone (chalcone), which then reacts with hydroxylamine. frontiersin.org Another route is the reaction of an enolate derived from the acetyl group with a source of nitrous acid or by 1,3-dipolar cycloaddition reactions involving nitrile oxides. organic-chemistry.orgnih.gov

Selenazoles: The nitrile functionality is a direct precursor for the synthesis of selenazoles. The nitrile can be converted into a selenoamide by treatment with reagents like phosphorus pentaselenide (P₂Se₅) or sodium hydroselenide (NaHSe). mdpi.comnih.gov This selenoamide intermediate can then undergo a Hantzsch-type cyclization with an α-haloketone to yield a substituted 1,3-selenazole. mdpi.comnih.gov

The reaction with α-haloketones is a classic and powerful method for synthesizing five-membered heterocycles, particularly in cases where this compound is first converted into a suitable intermediate.

A prime example is in the synthesis of selenazoles, as mentioned above. The key step is the reaction between a selenoamide (derived from this compound) and an α-haloketone, such as phenacyl bromide. This reaction, known as the Hantzsch selenazole synthesis, proceeds via initial Sₙ2 attack of the selenium atom on the α-carbon of the haloketone, followed by cyclization and dehydration to afford the aromatic selenazole ring fused or appended to the naphthalene system. mdpi.comnih.gov

Table 3: Examples of Heterocycle Synthesis from this compound Derivatives

| Target Heterocycle | Key Intermediate from this compound | Co-reactant | General Reaction Type |

| Naphthofuran | 4-Acetyl-2-hydroxy-1-naphthonitrile | α-Haloketone | Condensation/Cyclization |

| Pyrimidine | Naphthyl-chalcone | Urea / Thiourea | Condensation/Cyclization |

| Isoxazole (B147169) | Naphthyl-chalcone | Hydroxylamine | Condensation/Cyclization |

| Selenazole | 4-Acetyl-1-naphthoselenoamide | α-Haloketone | Hantzsch Synthesis |

Rearrangement Reactions (e.g., Isoxazole N-oxide to Nitrile Oxide)

While the direct rearrangement of an isoxazole N-oxide to a nitrile oxide is a specific transformation, the isoxazole ring system itself, which can be synthesized from this compound derivatives, is known to undergo various synthetically useful rearrangement reactions. One of the most studied is the photochemical rearrangement of isoxazoles. wikipedia.org

Upon UV irradiation, the weak N-O bond of the isoxazole ring can undergo homolytic cleavage. wikipedia.orgnih.gov This process typically leads to a highly strained acyl azirine intermediate. wikipedia.orgnih.govacs.org This intermediate is not isolated but rearranges further to form a more stable isomer, most commonly an oxazole. nih.govacs.org This transformation provides a pathway to convert one heterocyclic system into another. acs.org More recent studies have shown that under specific photochemical flow conditions, trisubstituted isoxazoles can rearrange into isolable ketenimines, which are highly reactive and valuable synthetic intermediates. nih.govacs.org These ketenimines can then be converted into other heterocycles, such as pyrazoles, upon reaction with nucleophiles like hydrazine. nih.govacs.org This photochemical behavior highlights a potential route for the further derivatization of isoxazoles synthesized from this compound. biorxiv.org

Dearomatization Reactions of Naphthalene Core

The naphthalene core of this compound, being an electron-deficient aromatic system due to the electron-withdrawing effects of both the nitrile and acetyl groups, is susceptible to nucleophilic attack, leading to dearomatization. rsc.org

Regioselective Hydride Addition

The addition of a hydride nucleophile is a key method for the dearomatization of electron-deficient naphthalenes. libretexts.org In the case of 1-naphthonitrile, it has been demonstrated that a potent hydride source, such as potassium hydride (KH) generated in situ, can add regioselectively to the C4 position. ntu.edu.sg This regioselectivity is driven by the formation of a more stable benzylic α-cyano carbanion intermediate. ntu.edu.sg

For this compound, the presence of the acetyl group at the 4-position is expected to further enhance the electrophilicity of the naphthalene ring. However, it also sterically encumbers the C4 position. The regioselectivity of hydride addition would therefore be a balance between electronic activation and steric hindrance. The addition would likely still favor the formation of an intermediate where the negative charge is stabilized by the cyano group.

Functionalization of Dearomatized Intermediates

The dearomatized α-cyano benzylic carbanion generated from the hydride addition is a potent nucleophile. ntu.edu.sg This intermediate can be trapped by a variety of electrophiles, allowing for the introduction of new functional groups at the quaternary carbon center. ntu.edu.sg This two-step sequence of hydride addition followed by electrophilic trapping constitutes a powerful method for the dearomative functionalization of the naphthalene core. ntu.edu.sg

Electrophiles that have been successfully employed in related systems include:

Proton sources (e.g., acetic acid): to yield the 1,4-dihydronaphthalene (B28168) product. ntu.edu.sg

Alkylating agents (e.g., methyl trifluoromethanesulfonate): to introduce alkyl groups.

Other carbon electrophiles: for the formation of more complex carbon skeletons.

Spectroscopic Characterization of 4 Acetyl 1 Naphthonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information regarding the connectivity and chemical environment of atoms within a molecule. For 4-acetyl-1-naphthonitrile, both ¹H and ¹³C NMR are indispensable for confirming its structure and understanding the electronic effects of the acetyl and nitrile functional groups on the naphthalene (B1677914) core.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule: the methyl protons of the acetyl group, and the aromatic protons of the naphthalene ring.

Detailed analysis of the ¹H NMR spectrum of a related compound, 1'-acetonaphthone, shows the acetyl protons resonating at approximately 2.65 ppm. Given the similar electronic environment, the chemical shift for the acetyl protons in this compound is expected to be in a comparable range.

Table 1: Predicted ¹H NMR Chemical Shift for the Acetyl Protons of this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Acetyl (CH₃) | ~2.65 | Singlet |

Note: This is a predicted value based on a structurally similar compound.

The aromatic region of the ¹H NMR spectrum of this compound is expected to be complex due to the presence of six non-equivalent protons on the naphthalene ring system. The substitution pattern, with an acetyl group at the 4-position and a nitrile group at the 1-position, leads to a distinct set of signals. The electron-withdrawing nature of both substituents will generally cause a downfield shift for all aromatic protons compared to unsubstituted naphthalene.

The protons on the naphthalene ring system will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with neighboring protons. A detailed two-dimensional NMR analysis, such as COSY (Correlation Spectroscopy), would be necessary for the unambiguous assignment of each aromatic proton.

For instance, in the synthesis of this compound, one could monitor the consumption of the starting materials and the formation of the final product. Similarly, if this compound were to undergo an isomerization reaction, such as a rearrangement of the acetyl group to a different position on the naphthalene ring, time-course ¹H NMR would be instrumental in following the progress of this transformation and identifying any intermediates that may be formed.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal.

Based on public databases, ¹³C NMR spectral data for this compound is available. The spectrum is typically acquired on an instrument like a Bruker WM-360. nih.gov The interpretation of this spectrum involves assigning each peak to a specific carbon atom in the molecule.

A key feature of the ¹³C NMR spectrum of this compound is the presence of several quaternary carbon atoms—carbons that are not bonded to any hydrogen atoms. These include the carbon of the nitrile group (C≡N), the carbonyl carbon of the acetyl group (C=O), and the four carbons of the naphthalene ring that are part of ring junctions or are substituted (C1, C4, C4a, and C8a).

Quaternary carbons generally exhibit weaker signals in proton-decoupled ¹³C NMR spectra compared to protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE) enhancement. Their chemical shifts are highly dependent on their electronic environment.

The nitrile carbon is expected to resonate in the range of 110-125 ppm. The carbonyl carbon of the acetyl group will appear significantly downfield, typically in the region of 195-210 ppm. The aromatic quaternary carbons will have chemical shifts within the aromatic region (approximately 120-150 ppm), with their exact positions influenced by the electronic effects of the attached substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Quaternary Carbons in this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| Nitrile (C≡N) | 110 - 125 |

| Carbonyl (C=O) | 195 - 210 |

| Aromatic (C1, C4, C4a, C8a) | 120 - 150 |

Note: These are general predicted ranges for the respective functional groups.

Acetyl and Nitrile Carbon Characterization

In the ¹³C NMR spectrum of this compound, the carbon atoms of the acetyl and nitrile groups exhibit characteristic chemical shifts that are instrumental in their identification. The chemical shift values are influenced by the electronic environment of the carbon atoms.

The carbonyl carbon of the acetyl group (C=O) is typically observed in the downfield region of the spectrum, generally between 190 and 220 ppm for ketones. For this compound, this peak is expected to be in a similar range, indicative of a ketone carbonyl carbon. The methyl carbon of the acetyl group (-CH₃) is found much further upfield, typically in the range of 20-30 ppm.

The carbon atom of the nitrile group (-C≡N) absorbs in a distinct region of the ¹³C NMR spectrum, generally between 110 and 125 ppm. oregonstate.eduwisc.edu This upfield shift compared to the carbonyl carbon is due to the different hybridization and electronic environment of the nitrile carbon. Aromatic nitrile carbons absorb in the range of 115 to 130 δ. pressbooks.pub

The precise chemical shifts for the acetyl and nitrile carbons in this compound can be predicted based on established correlation tables and computational models, and confirmed by experimental data.

Table 1: Typical ¹³C NMR Chemical Shift Ranges for Acetyl and Nitrile Carbons

| Functional Group | Carbon Atom | Typical Chemical Shift (ppm) |

| Acetyl | Carbonyl (C=O) | 190 - 220 |

| Acetyl | Methyl (-CH₃) | 20 - 30 |

| Nitrile | Nitrile (-C≡N) | 110 - 125 |

Note: These are general ranges and can be influenced by the specific molecular structure and solvent used.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

The acetyl and nitrile functional groups in this compound give rise to characteristic absorption bands in the IR spectrum. The C=O stretching vibration of the acetyl group is one of the most prominent absorptions in the IR spectrum of a ketone. This strong absorption typically occurs in the region of 1680-1750 cm⁻¹. For aromatic ketones, this band is often observed at the lower end of this range, around 1685-1705 cm⁻¹, due to conjugation with the aromatic ring.

The nitrile group (-C≡N) also has a very characteristic and strong absorption band in the IR spectrum. The C≡N triple bond stretching vibration occurs in the region of 2220-2260 cm⁻¹. uniroma1.ituc.edu This region of the spectrum is relatively free from other common functional group absorptions, making the nitrile peak a highly diagnostic feature. Aromatic nitriles typically absorb around 2220-2240 cm⁻¹. uniroma1.it

The presence of strong absorption bands in the regions of approximately 1685-1705 cm⁻¹ and 2220-2240 cm⁻¹ in the IR spectrum of a compound strongly suggests the presence of an aromatic ketone and a nitrile group, respectively. These bands, in conjunction with other spectral data, provide confirmatory evidence for the structure of this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Acetyl (C=O) | Stretching | 1685 - 1705 | Strong |

| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong |

| Aromatic C-H | Stretching | ~3030 | Variable |

| Aromatic C=C | Bending | 1500 - 1700 | Medium |

| Alkyl C-H | Stretching | 2850 - 2950 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov This high level of accuracy allows for the determination of the exact molecular formula of a compound. For this compound, with a molecular formula of C₁₃H₉NO, the theoretical monoisotopic mass can be calculated with high precision. The experimentally determined exact mass from HRMS should match this theoretical value very closely, confirming the elemental composition of the molecule. The computed exact mass for this compound is 195.068413911 Da. nih.govguidechem.com

In mass spectrometry, the molecular ion (M⁺) is formed when a molecule loses an electron. chemguide.co.uk This molecular ion is often unstable and can break apart into smaller, charged fragments. chemguide.co.uklibretexts.org The pattern of these fragments provides valuable information about the structure of the original molecule. chemguide.co.uk

For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (195.22 g/mol ). nih.govguidechem.com The fragmentation pattern would likely involve the loss of small, stable neutral molecules or radicals.

Common fragmentation pathways for a molecule like this compound could include:

Loss of a methyl radical (•CH₃): This would result in a fragment ion with an m/z of M - 15. The resulting acylium ion, [M-15]⁺, would be relatively stable.

Loss of a ketene molecule (CH₂=C=O): This rearrangement and fragmentation could lead to a fragment ion with an m/z of M - 42.

Cleavage of the acetyl group: The bond between the carbonyl carbon and the naphthyl ring could break, leading to the formation of an acetyl cation (CH₃CO⁺) with an m/z of 43, and a naphthonitrile radical. Conversely, a naphthonitrile cation could be formed.

The analysis of these and other potential fragment ions helps to piece together the structure of the molecule and confirm the connectivity of the acetyl and nitrile groups to the naphthalene ring.

Table 3: Predicted Major Fragment Ions for this compound in Mass Spectrometry

| Fragment Ion | m/z (approximate) | Neutral Loss |

| [C₁₃H₉NO]⁺• (Molecular Ion) | 195 | - |

| [C₁₂H₆NO]⁺ | 180 | •CH₃ |

| [C₁₁H₇N]⁺• | 153 | CH₂=C=O |

| [CH₃CO]⁺ | 43 | •C₁₁H₆N |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This method provides the percentage by weight of each element present, which can then be compared against the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in the characterization of newly synthesized compounds, serving as a primary indicator of their purity and confirming their empirical formula. The technique is particularly crucial for verifying that the synthesized molecule has the expected atomic makeup, thereby validating the synthetic route and the identity of the product.

In the context of this compound and its derivatives, elemental analysis, often referred to as CHN analysis (for Carbon, Hydrogen, and Nitrogen), is used to ensure the integrity of the molecular structure. The experimentally determined percentages of carbon, hydrogen, and nitrogen are expected to align closely with the theoretically calculated values. A significant deviation between the found and calculated values would suggest the presence of impurities, residual solvents, or that the obtained compound is not the one intended.

The theoretical elemental composition of this compound (C₁₃H₉NO) is calculated based on its molecular formula and the atomic weights of its constituent elements. These calculated values serve as the benchmark against which experimental results are compared.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 79.98 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 4.65 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 7.18 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.19 |

| Total | 195.22 | 100.00 |

For a synthesized sample of this compound to be considered pure, the experimentally determined percentages of carbon, hydrogen, and nitrogen should be in close agreement with the calculated values presented above. Generally, a deviation of ±0.4% is considered acceptable in synthetic chemistry.

The following table presents hypothetical experimental data for this compound and two of its derivatives to illustrate the application of elemental analysis in compositional verification. This data demonstrates the expected concordance between theoretical and found values for pure compounds.

Table 2: Elemental Analysis Data for this compound and its Derivatives

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| This compound | C₁₃H₉NO | Calculated | 79.98 | 4.65 | 7.18 |

| Found | 79.85 | 4.61 | 7.22 | ||

| 4-(1-Hydroxyethyl)-1-naphthonitrile | C₁₃H₁₁NO | Calculated | 79.16 | 5.62 | 7.10 |

| Found | 79.02 | 5.58 | 7.15 | ||

| 4-Amino-1-naphthonitrile | C₁₁H₈N₂ | Calculated | 78.55 | 4.79 | 16.66 |

| Found | 78.41 | 4.75 | 16.70 |

The close correlation between the "Calculated" and "Found" values in the table above would provide strong evidence for the successful synthesis and high purity of the respective compounds. Such data is a cornerstone of the rigorous characterization required for novel chemical entities.

Theoretical and Computational Chemistry Studies of 4 Acetyl 1 Naphthonitrile

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 4-Acetyl-1-naphthonitrile at the atomic level.

DFT has become a standard method for the computational study of polycyclic aromatic hydrocarbons and their derivatives due to its favorable balance of accuracy and computational cost. rsc.orgelsevierpure.com Calculations are typically performed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies of the molecule. For a molecule like this compound, a common approach involves using a functional such as B3LYP in conjunction with a basis set like 6-31G* to obtain a reliable description of its structure and electronic distribution. rsc.orgnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. irjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. irjweb.com The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comsamipubco.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, while the LUMO would likely have significant contributions from the electron-withdrawing acetyl and cyano groups. This distribution suggests that the molecule could be susceptible to both electrophilic and nucleophilic attack at different positions. The HOMO-LUMO gap can be used to predict its behavior in various chemical reactions. witpress.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Naphthalene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthalene | -6.13 | -1.38 | 4.75 |

| 1-Naphthonitrile | -6.35 | -1.89 | 4.46 |

| 1-Acetylnaphthalene | -6.28 | -2.05 | 4.23 |

| This compound (Estimated) | -6.40 | -2.20 | 4.20 |

Note: The values for this compound are estimated based on trends observed in related compounds.

DFT calculations are also employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified. rsc.org The energy difference between the reactants and the transition state provides the activation energy, which is a critical parameter for determining the reaction rate.

For instance, the mechanism of a nucleophilic addition to the carbonyl group of the acetyl moiety or a reaction at the cyano group could be elucidated. Transition state analysis would reveal the geometry of the activated complex and the energetic barrier that must be overcome for the reaction to proceed. researchgate.net

Computational methods can accurately predict various spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, calculated Infrared (IR) frequencies can be compared with experimental spectra to assign vibrational modes to specific functional groups, such as the C=O stretch of the acetyl group and the C≡N stretch of the nitrile group.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These theoretical chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental NMR spectra to assist in the structural confirmation of the molecule. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

| IR Frequency (C=O stretch) | ~1680-1700 cm⁻¹ |

| IR Frequency (C≡N stretch) | ~2220-2240 cm⁻¹ |

| ¹³C NMR Chemical Shift (Carbonyl Carbon) | ~195-205 ppm |

| ¹³C NMR Chemical Shift (Nitrile Carbon) | ~115-125 ppm |

Note: These are typical ranges and would be refined by specific calculations.

Density Functional Theory (DFT) Calculations for Geometries and Electronic Structure

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with their environment.

MD simulations can be used to investigate how the solvent influences the properties and conformation of this compound. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study the solvation shell and the specific interactions, such as hydrogen bonding, between the solute and the solvent.

Furthermore, these simulations can explore the conformational landscape of the molecule. For this compound, this would involve studying the rotation around the single bond connecting the acetyl group to the naphthalene ring. MD simulations can reveal the preferred conformations and the energy barriers between them, providing a dynamic picture of the molecule's flexibility.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies are fundamental in physical organic chemistry for understanding how the structure of a molecule influences its chemical reactivity. For this compound, these studies focus on the electronic and steric effects of the acetyl and cyano substituents on the naphthalene core.

The Hammett equation is a widely used tool for quantifying the influence of substituents on the reactivity of aromatic systems. It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that depends on the reaction type and conditions.

The substituent constant, σ, is a measure of the electronic effect of a substituent. Positive σ values indicate electron-withdrawing groups (EWGs), which stabilize negative charges and increase the acidity of benzoic acids, while negative σ values correspond to electron-donating groups (EDGs). These constants are typically determined from the ionization of substituted benzoic acids in water at 25°C. utexas.edu

For this compound, both the acetyl (CH₃CO) and cyano (CN) groups are known to be electron-withdrawing. masterorganicchemistry.comwikipedia.org Their electronic influence is a combination of inductive (-I) and resonance (-M or -R) effects.

Cyano Group (-CN): The cyano group is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and its ability to delocalize electron density through resonance. It has a large positive Hammett constant. wikipedia.org

Acetyl Group (-COCH₃): The acetyl group is also electron-withdrawing, primarily through its resonance effect where the carbonyl group can withdraw π-electron density from the aromatic ring. masterorganicchemistry.com

While Hammett constants are rigorously defined for substituents on a benzene (B151609) ring, the principles can be extended to understand the reactivity of the naphthalene system in this compound. The presence of these two EWGs deactivates the naphthalene ring towards electrophilic aromatic substitution, making it less reactive than naphthalene itself. The positions on the ring most deactivated will be those ortho and para to the substituents, where the resonance effects are strongest.

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect |

|---|---|---|---|

| -COCH₃ (Acetyl) | 0.38 | 0.50 | Electron-withdrawing (-I, -M) |

| -CN (Cyano) | 0.56 | 0.66 | Strongly electron-withdrawing (-I, -M) |

Note: The table presents standard Hammett constants for substituents on a benzene ring, which serve as a reference for understanding their effects on the naphthalene system.

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. In this compound, the rigid, planar structure of the naphthalene core, combined with the substituents at the 1 and 4 positions, creates a distinct steric environment that influences reaction selectivity.

A significant steric interaction in substituted naphthalenes occurs between substituents at the 1 and 8 positions, known as a peri-interaction. nih.govnih.govscispace.com In this compound, while there is no substituent at the 8-position, the hydrogen atom at this position creates steric crowding with the acetyl group at the 4-position's neighboring carbon (C4a-C4 bond). More pronounced is the steric hindrance around the 1-position. The cyano group at position 1 and the hydrogen at position 8 are in close proximity, which can cause distortion of the naphthalene ring from planarity. nih.gov

This steric congestion has several implications for reaction selectivity:

Reactions at the Acetyl Group: The approach of nucleophiles to the carbonyl carbon of the acetyl group may be hindered by the nearby naphthalene ring, particularly the hydrogen at the 5-position.

Reactions at the Cyano Group: The cyano group is sterically hindered by the hydrogen atom at the 8-position. This can affect reactions such as hydrolysis or reduction of the nitrile.

Aromatic Substitution: Electrophilic or nucleophilic substitution reactions on the naphthalene ring will be directed not only by the electronic effects of the substituents but also by steric accessibility. For instance, the positions adjacent to the bulky acetyl and cyano groups (positions 2 and 5) are sterically more hindered than other positions. This can lead to a preference for reaction at less crowded sites. Studies on other peri-substituted naphthalenes have shown that severe steric repulsion can distort the ring and even influence the reactivity of remote positions. nih.govacs.org

Computational Prediction of Physico-Chemical Parameters (e.g., pKa of related acids)

Computational chemistry provides powerful tools for predicting the physico-chemical properties of molecules, which can be challenging to determine experimentally. One such crucial parameter is the acid dissociation constant (pKa), which is a measure of the strength of an acid in solution. For this compound, a closely related acidic compound is 4-acetylnaphthalene-1-carboxylic acid . nih.govchemicalbook.compharmacompass.comhuatengsci.com

The pKa of a compound is directly related to the Gibbs free energy change (ΔG) of its dissociation in solution. Computational methods can predict pKa by calculating this free energy change. The most common approaches involve quantum mechanical calculations, such as Density Functional Theory (DFT), combined with a solvation model to account for the effect of the solvent (typically water). researchgate.netnih.govnih.gov

The general process for predicting the pKa of 4-acetylnaphthalene-1-carboxylic acid would involve:

Geometry Optimization: The three-dimensional structures of both the protonated acid (HA) and its deprotonated conjugate base (A⁻) are optimized to find their lowest energy conformations.

Energy Calculation: The Gibbs free energies of both species are calculated in the gas phase and in solution using a continuum solvation model (like SMD or PCM). researchgate.netmdpi.com

pKa Calculation: The pKa is then calculated from the difference in free energy between the acid and its conjugate base.

Various DFT functionals (e.g., B3LYP, CAM-B3LYP, M06-2X) and basis sets can be used, and their accuracy in predicting pKa for carboxylic acids has been extensively studied. nih.govnih.govmdpi.comrdd.edu.iq Recent studies have shown that methods like CAM-B3LYP can predict the pKa of carboxylic acids with a mean absolute error of less than 0.5 pKa units. nih.govmdpi.com

The predicted pKa value for 4-acetylnaphthalene-1-carboxylic acid would be influenced by the strong electron-withdrawing nature of the acetyl group at the 4-position. This group stabilizes the negative charge of the carboxylate anion through resonance and inductive effects, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa) compared to the unsubstituted 1-naphthoic acid. wikipedia.org

| Compound | Experimental pKa | Predicted pKa (Method 1: e.g., B3LYP/SMD) | Predicted pKa (Method 2: e.g., CAM-B3LYP/SMD) |

|---|---|---|---|

| 1-Naphthoic Acid | 3.69 | ~3.8 | ~3.7 |

| 4-Acetylnaphthalene-1-carboxylic acid | Not readily available | ~2.9 | ~2.8 |

Note: The predicted pKa values in the table are hypothetical examples based on the expected increase in acidity due to the acetyl group and typical accuracies of the computational methods cited. A predicted pKa of 2.85 has been reported in one database. chemicalbook.com

Advanced Applications of 4 Acetyl 1 Naphthonitrile and Its Derivatives in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable blue-light-emitting materials remains a critical challenge in the advancement of full-color display and lighting technologies based on OLEDs. Naphthalene (B1677914) derivatives, owing to their inherent photophysical properties, have been widely investigated as a foundational component for blue emitters.

Development of Naphthonitrile Derivatives for OLED Fabrication

While research directly on 4-acetyl-1-naphthonitrile for OLEDs is not extensively documented, the broader class of naphthalene-based molecules, particularly those containing imide and cyano groups, has shown considerable promise. For instance, naphthalimide derivatives are recognized for their strong emission, high quantum efficiency, and good photostability. mdpi.com The introduction of cyano groups into organic molecules is a common strategy to tune their electronic properties, often leading to improved electron transport and modified emission characteristics.

Similarly, pyrene-benzimidazole derivatives have been synthesized and explored as novel blue emitters. nih.gov The molecular design of these compounds often aims to decrease intermolecular aggregation in the solid state, which can otherwise lead to quenching of fluorescence and a shift in emission color. nih.gov By analogy, the functional groups in this compound—the naphthalene core, the acetyl group, and the nitrile group—provide multiple avenues for chemical modification to optimize molecules for OLED applications. These modifications can influence the material's charge-injection properties, charge-transport capabilities, and electroluminescence efficiency and color purity.

Investigation of Photophysical Properties

The photophysical properties of emitter molecules are paramount to the performance of an OLED. Key parameters include the absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. For naphthalimide derivatives, studies have revealed strong fluorescence with quantum yields that can be as high as 0.87, depending on the solvent environment. mdpi.com Their emission spectra are often sensitive to the polarity of their surroundings. mdpi.com

Time-resolved fluorescence experiments on naphthalimide derivatives have shown excited-state lifetimes ranging from 0.5 to 9 nanoseconds. mdpi.com The investigation of these properties is crucial for understanding the dynamics of the excited states and for designing molecules that can efficiently convert electrical energy into light. The table below summarizes key photophysical data for a representative blue-emitting organic compound, illustrating the types of properties investigated for potential OLED emitters.

| Property | Value | Reference Compound |

| Emission Peak (Solid State) | ~450-470 nm | Pyrene-Benzimidazole Derivative B |

| CIE Coordinates (x, y) | (0.148, 0.130) | Pyrene-Benzimidazole Derivative B |

| External Quantum Efficiency (EQE) | up to 4.3% | Pyrene-Benzimidazole Derivative B |

| Fluorescence Quantum Yield | 0.01 - 0.87 (solvent dependent) | Naphthalimide Derivatives |

Organic Semiconductors

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaic cells. The performance of these devices is intrinsically linked to the charge transport characteristics of the semiconductor used.

Suitability of Derivatives for Electronic Devices

Naphthalene-based compounds, particularly naphthalene diimide (NDI) derivatives, have been extensively studied as n-type (electron-transporting) organic semiconductors. nih.govgatech.edunih.gov Their suitability stems from their high thermal stability, excellent electron-accepting strength, and planar π-conjugated core, which facilitates intermolecular charge transport. nih.gov The introduction of electron-withdrawing groups, such as the cyano group found in this compound, is a key strategy for developing n-type materials by lowering the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy level, making electron injection easier.

Researchers at Georgia Tech have developed a new class of NDI derivatives that demonstrate improved electron charge mobility and are remarkably stable thermally, chemically, and photochemically. gatech.edu These materials can be processed into thin semiconducting films with high charge-carrier mobilities, making them suitable for applications in OFETs and other electronic devices. gatech.edu The versatile synthetic routes available for naphthalene derivatives allow for a wide range of functionalization to fine-tune their electronic and optical properties for specific device architectures. gatech.edu

Charge Transport Characteristics

The efficiency of charge transport in an organic semiconductor is typically quantified by its charge carrier mobility. This property is influenced by several factors, including the degree of molecular ordering in the solid state, the electronic coupling between adjacent molecules, and the presence of disorder. nih.gov

For naphthalene-based materials, charge transport can exhibit different behaviors. In highly ordered single crystals of naphthalene, holes can exhibit "band-like" transport, where the charge carriers are delocalized over multiple molecules. aps.orgcaltech.edu Theoretical and experimental studies on naphthalene crystals have been conducted to understand the fundamental mechanisms of charge transport, including the role of electron-phonon scattering. aps.orgcaltech.eduarxiv.org

In thin-film devices, which are more common for large-area electronics, charge transport often occurs via a "hopping" mechanism, where charges jump between localized states on individual molecules. The mobility values in these systems are highly dependent on the material's ability to self-assemble into well-ordered domains. For example, thin-film transistors fabricated from a naphthalene diimide (NDI) derivative have shown electron mobilities in the range of 10⁻⁴ cm²/Vs. nih.gov

| Semiconductor Material Class | Charge Carrier Type | Highest Reported Mobility (cm²/Vs) | Device Type |

| Naphthalene Diimide (NDI) Derivative | Electron (n-type) | 3.58 x 10⁻⁴ | OTFT |

| chemsrc.comBenzothieno[3,2-b]benzothiophene Derivative | Hole (p-type) | 0.4 | OTFT |

Radiation-Sensitive Copying Compositions

Radiation-sensitive compositions are materials that undergo a chemical change upon exposure to radiation, such as ultraviolet (UV) light. These materials are fundamental to photolithography, which is used in the manufacturing of microelectronics and printing plates.

The utility of certain organic molecules in these compositions often relates to their ability to participate in or initiate polymerization reactions upon irradiation. A patent describes radiation-sensitive compositions that include a radically polymerizable component, an initiator, and a polymeric binder. nih.gov Notably, this patent specifies that the polymeric binder may contain pendant cyano groups. nih.gov The presence of the nitrile (cyano) group in this compound suggests that its derivatives could potentially be incorporated into such polymeric binders or act as reactive components themselves.

In these systems, an initiator generates free radicals upon exposure to radiation. These radicals then trigger the polymerization of other components in the composition, leading to a change in solubility in the exposed regions. This difference in solubility allows for the formation of a patterned image. The specific structure of the compounds used can influence the sensitivity of the composition to radiation and the physical properties of the resulting patterned material. While the patent does not specify this compound, the inclusion of cyano groups in the design of components for these compositions highlights a potential application area for this class of molecules.

Role in Photoreactive Materials

The acetyl group attached to the naphthalene ring in this compound is a key feature that suggests its utility in photoreactive materials. Acetyl-substituted aromatic compounds are known to exhibit interesting photochemical behaviors. The acetyl group can act as an internal triplet sensitizer, a moiety that, upon absorption of light, can efficiently populate a long-lived triplet excited state. This property is crucial in designing photolabeling agents and in initiating photochemical reactions.

The photochemistry of acetyl-substituted aroyl compounds has been investigated, revealing their potential in generating highly reactive intermediates upon irradiation. While direct studies on the photoreactivity of this compound are not extensively documented, the known behavior of similar aromatic ketones suggests that it could undergo Norrish-type reactions or act as a photosensitizer. In the context of materials science, this photoreactivity could be harnessed for applications such as:

Photocrosslinking of Polymers: Derivatives of this compound could be incorporated into polymer chains. Upon exposure to UV light, the acetyl group could initiate crosslinking reactions, leading to the formation of insoluble and robust polymer networks. This is a fundamental process in photolithography and the fabrication of microelectronics.

Photoinitiators: The compound could serve as a photoinitiator for polymerization reactions. The excited state of the molecule could generate free radicals capable of initiating the chain-growth polymerization of various monomers.

| Photoreactive Application | Potential Mechanism |

| Photocrosslinking | Excitation of the acetyl group leads to intermolecular reactions, forming covalent bonds between polymer chains. |

| Photoinitiation | Upon UV absorption, the molecule fragments or abstracts a hydrogen atom to generate initiating radicals. |

Polymer Chemistry Intermediates

The bifunctional nature of this compound, possessing both a reactive acetyl group and a versatile nitrile group, makes it an attractive intermediate in polymer chemistry.

The nitrile group (–C≡N) is a valuable functional group in polymer science. It is highly polar and can participate in various chemical transformations. The synthesis of polymers containing nitrile groups often imparts desirable properties such as high thermal stability, chemical resistance, and specific solvent solubility.

While the direct polymerization of this compound as a monomer is not a common route, its derivatives can be designed to be polymerizable. For instance, the acetyl group could be chemically modified to introduce a polymerizable moiety like a vinyl or an acrylic group. The resulting monomer could then be copolymerized with other monomers to create functional polymers with tailored properties. The nitrile group within the polymer backbone or as a pendant group can then be further modified. The presence of the bulky and rigid naphthalene unit would likely enhance the thermal stability and mechanical properties of the resulting polymer.

Research on the polymerization of other aromatic nitriles, such as phthalonitriles, has shown that they can form highly cross-linked, thermally stable polymers. nih.gov Similarly, polymers derived from this compound could exhibit high glass transition temperatures and excellent thermal and oxidative stability.

| Polymerization Strategy | Resulting Polymer Characteristic |

| Modification of acetyl group to a vinyl monomer | Functional polymer with pendant naphthonitrile groups. |

| Copolymerization with other monomers | Tailoring of mechanical, thermal, and optical properties. |

Chromatographic Applications

High-performance liquid chromatography (HPLC) is a powerful analytical technique that relies on the differential partitioning of analytes between a stationary phase and a mobile phase. The development of novel stationary phases with unique selectivities is a continuous pursuit in this field.

Derivatives of this compound have the potential to be used in the synthesis of stationary phases for HPLC. The aromatic naphthalene core can engage in strong π-π stacking interactions with aromatic analytes. This is particularly useful for the separation of polycyclic aromatic hydrocarbons (PAHs), fullerenes, and other aromatic compounds.

Research has demonstrated that stationary phases incorporating naphthalene-based moieties exhibit unique selectivity for aromatic compounds. For example, stationary phases prepared from 1,8-naphthalic anhydrides have shown remarkable recognition toward aromatic hydrocarbons due to strong π-π interactions. oup.com The presence of both the electron-withdrawing nitrile group and the acetyl group in this compound could further modulate the electronic properties of the naphthalene ring system, potentially leading to enhanced selectivity for specific classes of aromatic analytes.

A hypothetical stationary phase could be synthesized by chemically bonding a derivative of this compound to a silica (B1680970) support. The resulting phase would offer a combination of hydrophobic interactions from the naphthalene core and specific π-π and dipole-dipole interactions from the nitrile and acetyl groups.

| Stationary Phase Feature | Chromatographic Interaction | Target Analytes |

| Naphthalene core | π-π stacking | Polycyclic aromatic hydrocarbons, aromatic drugs |

| Nitrile and Acetyl groups | Dipole-dipole interactions | Polar aromatic compounds |

UV Absorbers and Photooxidation Inhibitors

The increasing demand for materials with enhanced durability and resistance to photodegradation has driven research into novel UV absorbers and photooxidation inhibitors.

Naphthalene and its derivatives are known to absorb UV radiation. researchgate.net The electronic structure of the naphthalene ring system allows for strong π-π* transitions in the UV region of the electromagnetic spectrum. The absorption properties can be fine-tuned by the introduction of various functional groups.

This compound, with its extended conjugation provided by the acetyl and nitrile groups, is expected to have significant UV absorption capabilities. The absorbed UV energy can be dissipated through non-radiative pathways, thus protecting the material in which it is incorporated from photodegradation.

The design of more effective UV absorbers often involves creating molecules that not only absorb UV light efficiently but also are photochemically stable and compatible with the host material. Derivatives of this compound could be synthesized to optimize these properties. For instance, attaching bulky alkyl groups could enhance its solubility and compatibility in polymeric matrices, while modification of the acetyl group could be used to covalently bond the UV absorber to the polymer backbone, preventing its migration or leaching over time.

| Functional Group | Role in Photoprotection |

| Naphthalene Core | Primary UV-absorbing chromophore |

| Acetyl Group | Modifies absorption spectrum and can participate in energy dissipation |

| Nitrile Group | Enhances polarity and can influence intermolecular interactions |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalyst Development

The development of efficient, cost-effective, and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 4-Acetyl-1-naphthonitrile, future research could focus on moving beyond classical synthetic paradigms.

Catalyst Innovation: The exploration of novel catalysts for the synthesis of naphthonitrile derivatives is a promising avenue. While traditional methods may rely on stoichiometric reagents or harsh conditions, modern catalysis offers milder and more selective alternatives. Research could be directed towards:

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. mdpi.com Organocatalysts could offer a metal-free approach to key bond-forming reactions in the synthesis of this compound, potentially leading to lower costs and reduced environmental impact. mdpi.com

Transition Metal Catalysis: The development of advanced transition metal catalysts, such as those based on palladium, copper, or nickel, could enable more efficient cross-coupling and cyanation reactions. guidechem.com These catalysts could allow for the direct introduction of the acetyl and nitrile groups onto the naphthalene (B1677914) scaffold with high regioselectivity.

Heterogeneous Catalysis: The design of solid-supported catalysts could simplify product purification and catalyst recycling, making the synthesis more amenable to industrial-scale production. mdpi.com

Innovative Synthetic Strategies: Future synthetic approaches could also explore novel reaction pathways that offer greater efficiency and atom economy. This includes the potential for one-pot or tandem reactions that combine multiple synthetic steps into a single, streamlined process. The development of synthetic routes starting from readily available and renewable feedstocks would also be a significant advancement.

| Catalyst Type | Potential Advantages in this compound Synthesis | Research Focus |

| Organocatalysts | Metal-free, lower toxicity, readily available. | Development of chiral organocatalysts for asymmetric synthesis. |

| Transition Metal Catalysts | High efficiency, selectivity, and functional group tolerance. | Design of catalysts for C-H activation and direct cyanation. |

| Heterogeneous Catalysts | Ease of separation, reusability, suitability for continuous flow processes. | Anchoring of active catalytic species on solid supports like SBA-15. mdpi.com |

Exploration of Untapped Reactivity Patterns

The dual functionality of this compound, with its electrophilic acetyl group and versatile nitrile group, suggests a rich and largely unexplored reactivity profile.

Reactions at the Acetyl Group: The acetyl moiety can serve as a handle for a variety of chemical transformations. Future research could investigate:

Condensation Reactions: The acetyl group can undergo aldol-type condensation reactions with various aldehydes and ketones to construct more complex molecular architectures.

Asymmetric Reductions: The development of stereoselective methods for the reduction of the ketone to a chiral alcohol would provide access to enantiomerically pure derivatives with potential applications in asymmetric synthesis and medicinal chemistry.

Transformations of the Nitrile Group: The nitrile group is a versatile precursor to a range of other functional groups. Untapped reactivity patterns to be explored include:

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings, which are prevalent in many biologically active molecules. researchgate.net

Dearomatization Reactions: Recent studies have shown that naphthonitriles can undergo dearomative transformations, providing access to 1,4-dihydronaphthalene (B28168) derivatives with a quaternary carbon center. acs.org Applying such methodologies to this compound could lead to novel three-dimensional molecular scaffolds. acs.org

| Functional Group | Potential Reaction Type | Potential Outcome |

| Acetyl Group | Asymmetric Hydrogenation | Access to chiral secondary alcohols. |

| Nitrile Group | 1,3-Dipolar Cycloaddition | Synthesis of novel heterocyclic compounds. researchgate.net |

| Naphthalene Core | Dearomative Hydride Addition | Formation of functionalized dihydronaphthalenes. acs.org |

Advanced Computational Modeling for Complex Systems

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. patsnap.com For this compound, advanced computational modeling can offer insights that are difficult to obtain through experimental methods alone.

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) and other quantum chemical methods can be employed to:

Elucidate Reaction Pathways: Computational studies can map out the energy profiles of potential reactions, helping to identify the most favorable pathways and predict the structures of intermediates and transition states. researchgate.net

Understand Electronic Properties: Modeling can reveal the distribution of electron density in the molecule, providing insights into its reactivity towards electrophiles and nucleophiles. nih.gov